molecular formula C14H23Cl2N3O B13098683 1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride

1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride

Cat. No.: B13098683
M. Wt: 320.3 g/mol
InChI Key: IFLJWUWXDNBUNA-UHFFFAOYSA-N
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Description

1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride involves several steps. The synthetic route typically begins with the preparation of the indazole core, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate specific signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

When compared to other similar compounds, 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-10(2)17-13-11(9-16-17)7-14(8-12(13)18)3-5-15-6-4-14;;/h9-10,15H,3-8H2,1-2H3;2*1H

InChI Key

IFLJWUWXDNBUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CC3(CCNCC3)CC2=O)C=N1.Cl.Cl

Origin of Product

United States

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